

Spectroscopic Profile of 4-Fluoro-3-nitrophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Fluoro-3-nitrophenylboronic acid*

Cat. No.: *B1326330*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-3-nitrophenylboronic acid** ($C_6H_5BFNO_4$, Molecular Weight: 184.92 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Due to the limited availability of publicly archived experimental spectra for this specific compound, this guide presents a combination of computed properties, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Fluoro-3-nitrophenylboronic acid**. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds, including other substituted phenylboronic acids.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity & Coupling Constants (J, Hz)	Assignment
^1H NMR	~8.4 - 8.6	dd, $J \approx 2\text{-}3$ Hz, 7-8 Hz	H-2 (proton ortho to both nitro and boronic acid groups)
	~8.1 - 8.3	m	H-6 (proton ortho to boronic acid group)
	~7.3 - 7.5	t, $J \approx 8\text{-}9$ Hz	H-5 (proton ortho to fluorine)
Broad singlet	-	$\text{B}(\text{OH})_2$	
^{13}C NMR	~160 - 165	d, $^{1}\text{JCF} \approx 250\text{-}260$ Hz	C-4 (carbon bonded to fluorine)
	~148 - 152	s	C-3 (carbon bonded to nitro group)
	~135 - 140	d, $J \approx 5\text{-}10$ Hz	C-2 (carbon adjacent to nitro and boronic acid groups)
	~130 - 135	d, $J \approx 3\text{-}5$ Hz	C-6 (carbon adjacent to boronic acid group)
	~118 - 122	d, $J \approx 20\text{-}25$ Hz	C-5 (carbon adjacent to fluorine)
Not observed or very broad	-		C-1 (carbon bonded to boron)
^{19}F NMR	~ -110 to -115	m	Ar-F
^{11}B NMR	~28 - 33	Broad singlet	$\text{B}(\text{OH})_2$

Note: NMR chemical shifts are referenced to standard compounds (e.g., TMS for ^1H and ^{13}C , CFCI_3 for ^{19}F). Actual values can vary based on solvent and concentration.

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Predicted Value	Assignment
FT-IR	3500-3200 cm ⁻¹ (broad)	O-H stretch (from B(OH) ₂ and potential water)
1520-1560 cm ⁻¹ (strong)	N-O asymmetric stretch (nitro group)	
1330-1370 cm ⁻¹ (strong)	N-O symmetric stretch (nitro group)	
1300-1400 cm ⁻¹	B-O stretch	
1000-1100 cm ⁻¹	C-F stretch	
~1600, ~1450 cm ⁻¹	C=C aromatic ring stretches	
Mass Spec.	185.0295660 m/z	[M] ⁺ , Exact Mass
184.92 g/mol	Molecular Weight	

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and confirm the presence and environment of fluorine and boron atoms.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Fluoro-3-nitrophenylboronic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes be challenging to analyze due to oligomerization; DMSO-d₆ is often a good choice for promoting the monomeric form.[\[5\]](#)

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of approximately -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover approximately 0 to 200 ppm.
 - A higher number of scans will be required due to the low natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Reference the spectrum relative to an appropriate standard (e.g., CFCl_3 at 0 ppm or an external standard like fluorobenzene at -113.15 ppm).[\[5\]](#)
- ^{11}B NMR Acquisition:
 - Acquire a proton-decoupled ^{11}B spectrum.
 - Expect a broad signal characteristic of trigonal boronic acids.[\[6\]](#)
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

Fourier-Transform Infrared (FT-IR) Spectroscopy

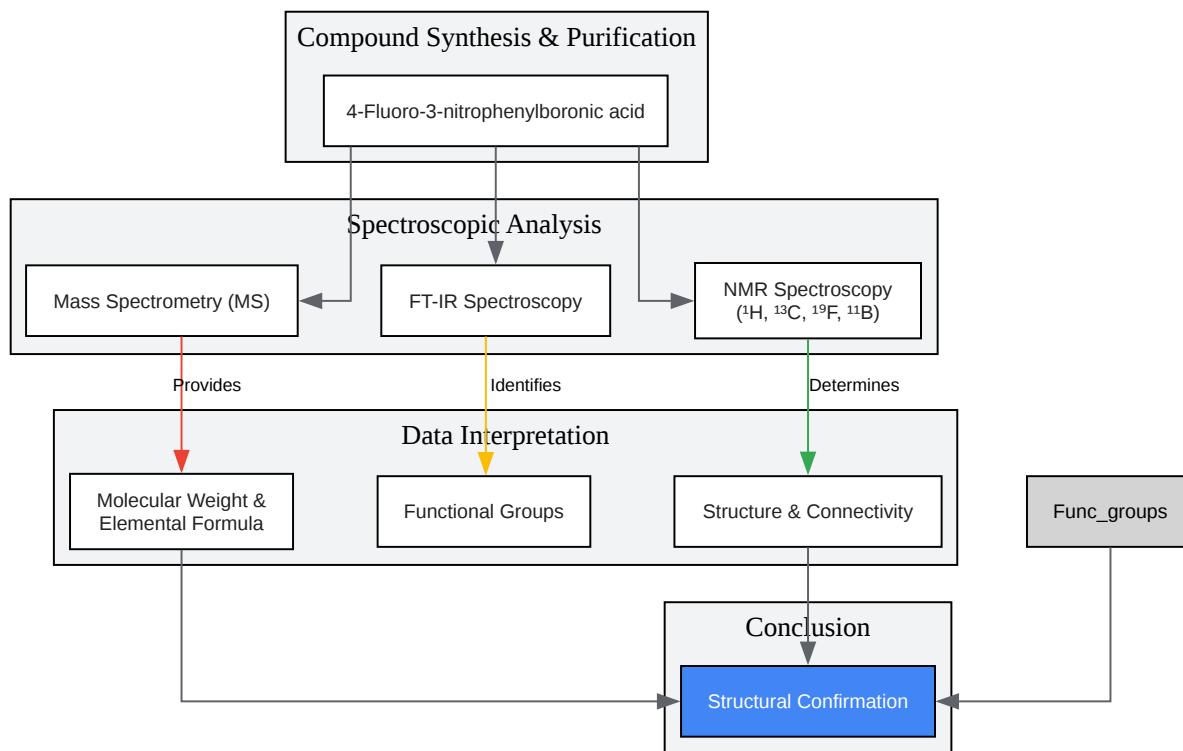
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **4-Fluoro-3-nitrophenylboronic acid** powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.


Methodology (LC-MS with Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.^[7] Further dilute this stock solution to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$ in the mobile phase.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system.
- Chromatographic Conditions:
 - Column: A standard C18 reversed-phase column.

- Mobile Phase: A gradient of water and acetonitrile, possibly with a modifier like formic acid or ammonium acetate to improve ionization.
- Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI can be run in both positive and negative modes to determine which provides a better signal for the $[M+H]^+$ or $[M-H]^-$ ion. For boronic acids, negative mode is often effective.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).
 - Analysis: Analyze the resulting spectrum to find the parent ion peak. Use the high-resolution data to calculate the elemental formula and confirm it matches $C_6H_5BFNO_4$.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like **4-Fluoro-3-nitrophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-nitrophenylboronic acid | C₆H₅BFNO₄ | CID 24901765 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. (4-Fluoro-3-nitrophenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [m.chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-nitrophenylboronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326330#spectroscopic-data-of-4-fluoro-3-nitrophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com